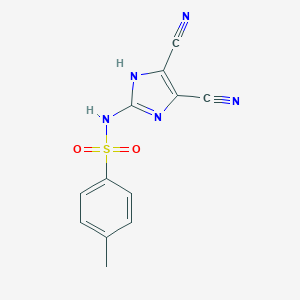

1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester, also known as CX614, is a synthetic compound that has been widely used in scientific research. It belongs to the family of indole-based compounds and has been shown to have a variety of biochemical and physiological effects. In

Applications De Recherche Scientifique

1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has been extensively used in scientific research as a tool to study the mechanisms underlying synaptic plasticity, learning, and memory. It has been shown to enhance long-term potentiation (LTP), a cellular process that is believed to underlie learning and memory. 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy and schizophrenia.

Mécanisme D'action

1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester acts as a positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor. AMPA receptors are involved in the fast excitatory neurotransmission in the brain and are critical for synaptic plasticity. 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which leads to an increase in the influx of calcium ions into the postsynaptic neuron. This increase in calcium influx triggers a cascade of intracellular signaling pathways that ultimately lead to the strengthening of synaptic connections.

Biochemical and Physiological Effects

1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In addition to enhancing LTP and improving cognitive function, 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Finally, 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester is its ability to enhance LTP, which makes it a useful tool for studying the mechanisms underlying learning and memory. 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, one of the limitations of 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester is that it is not selective for AMPA receptors and can also modulate other glutamate receptors, which may complicate the interpretation of experimental results. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester has a relatively short half-life, which may limit its effectiveness in some experimental paradigms.

Orientations Futures

There are several future directions for research on 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester. One area of focus is the development of more selective AMPA receptor modulators that can be used to study the specific roles of individual AMPA receptor subtypes in synaptic plasticity and cognitive function. Another area of focus is the development of 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester derivatives with improved pharmacokinetic properties, such as longer half-lives and better brain penetration. Finally, the potential therapeutic applications of 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester in neurological disorders such as Alzheimer's disease and traumatic brain injury warrant further investigation.

Méthodes De Synthèse

The synthesis of 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester involves several steps starting from the commercially available 6-bromoindole. The first step involves the reaction of 6-bromoindole with cyclohexyl isocyanate to form 1-cyclohexylcarbamoyl-6-bromoindole. This intermediate is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then converted to the methyl ester using thionyl chloride. The final product, 1-Cyclohexylcarbamoylmethyl-1H-indole-6-carboxylic acid methyl ester, is obtained after purification by column chromatography.

Propriétés

Formule moléculaire |

C18H22N2O3 |

|---|---|

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

methyl 1-[2-(cyclohexylamino)-2-oxoethyl]indole-6-carboxylate |

InChI |

InChI=1S/C18H22N2O3/c1-23-18(22)14-8-7-13-9-10-20(16(13)11-14)12-17(21)19-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,21) |

Clé InChI |

KLKTULVSVLQGSB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN2CC(=O)NC3CCCCC3 |

SMILES canonique |

COC(=O)C1=CC2=C(C=C1)C=CN2CC(=O)NC3CCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)

![Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296073.png)

![Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone](/img/structure/B296074.png)

![2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid](/img/structure/B296075.png)

![Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)

![2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)

![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)

![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)

![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)

![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)